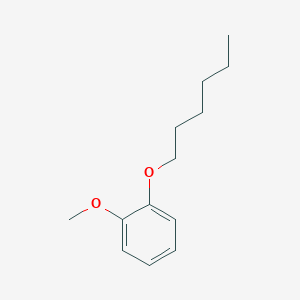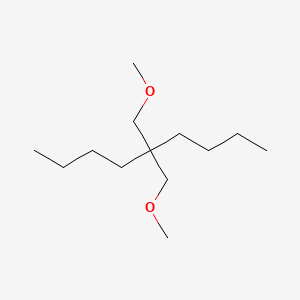
9H-anthracen-9-ide;chlorozinc(1+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-anthracen-9-ide;chlorozinc(1+): is a chemical compound with the molecular formula C14H9ClZn . It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and contains a zinc ion coordinated with a chloride ion and an anthracenide ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9H-anthracen-9-ide;chlorozinc(1+) typically involves the reaction of anthracene with a zinc chloride solution under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction can be represented as follows:
[ \text{Anthracene} + \text{ZnCl}_2 \rightarrow \text{9H-anthracen-9-ide;chlorozinc(1+)} ]
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar methods but optimized for higher yields and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality 9H-anthracen-9-ide;chlorozinc(1+) .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions where the chloride ion or the anthracenide ligand is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthracene-9-carboxylic acid, while reduction may produce anthracene-9-methanol .
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Light Emitting Diodes (OLEDs): The compound is used in the development of blue-emitting materials for OLEDs.
Fluorescent Probes: It serves as a fluorescent probe in various chemical analyses.
Biology:
Biological Imaging: The compound’s fluorescent properties make it useful in biological imaging techniques.
Medicine:
Industry:
Photon Upconversion: The compound is used in triplet–triplet annihilation photon upconversion systems.
Wirkmechanismus
The mechanism of action of 9H-anthracen-9-ide;chlorozinc(1+) involves its interaction with molecular targets through its anthracenide ligand and zinc ion. The compound can participate in electron transfer reactions, leading to various chemical transformations. The zinc ion plays a crucial role in stabilizing the compound and facilitating its reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Anthracene: A parent compound with similar structural features but lacking the zinc and chloride components.
9,10-Dimethylanthracene: A derivative with methyl groups at the 9 and 10 positions, used in similar applications.
Uniqueness: 9H-anthracen-9-ide;chlorozinc(1+) is unique due to the presence of the zinc ion, which imparts distinct chemical properties and reactivity compared to other anthracene derivatives .
Eigenschaften
| 151256-87-0 | |
Molekularformel |
C14H9ClZn |
Molekulargewicht |
278.1 g/mol |
IUPAC-Name |
9H-anthracen-9-ide;chlorozinc(1+) |
InChI |
InChI=1S/C14H9.ClH.Zn/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1;;/h1-9H;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
WLCMASNDCFPTEK-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C2[C-]=C3C=CC=CC3=CC2=C1.Cl[Zn+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethanedione, bis[3,4-bis(hexyloxy)phenyl]-](/img/structure/B14267340.png)



